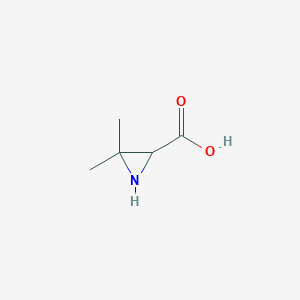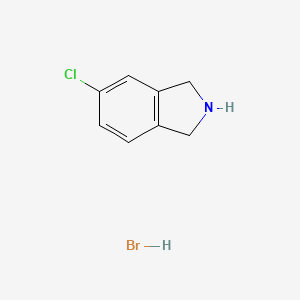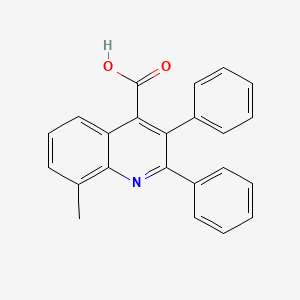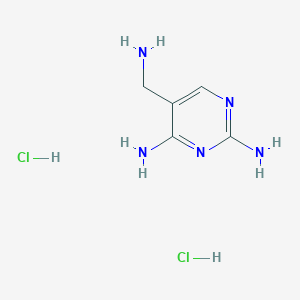
3,3-Dimethylaziridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylaziridine-2-carboxylic acid is a non-proteinogenic amino acid and an aziridine. It is a naturally occurring compound found in certain mushrooms, such as Pleurocybella porrigens (angel wing). This compound has been associated with mushroom poisoning in the past .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylaziridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a derivative of serine methyl ester.
Protection: The hydroxy and amino groups are protected using appropriate protecting groups.
Formation of Tertiary Alcohol: The methyl ester is reacted with methylmagnesium bromide to form a tertiary alcohol.
Deprotection: The acetonide is deprotected using pyridinium para-toluenesulfonate.
Oxidation: The hydroxyl group is oxidized to carboxylic acid using TEMPO, sodium chlorite, and diacetoxyiodobenzene in acetonitrile.
Formation of Methyl Ester: The carboxylic acid group is reacted with diazomethane to form the methyl ester.
Removal of Boc Group: The Boc group is removed by reaction with gaseous hydrogen chloride in methanol.
Protection of Amino Group: The amino group is protected with dinitrobenzenesulfonyl chloride using 2,6-lutidine as a base.
Formation of Aziridine: The aziridine is formed by reaction with diethyl azodicarboxylate or diisopropyl azodicarboxylate and triphenylphosphane (Mitsunobu reaction).
Final Deprotection: The protecting group is removed by reaction with propylamine in dichloromethane.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethylaziridine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it reactive towards nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: TEMPO, sodium chlorite, and diacetoxyiodobenzene are used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, nucleophilic ring-opening reactions typically yield alkylated derivatives .
Applications De Recherche Scientifique
3,3-Dimethylaziridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential as protein disulfide isomerase (PDI) inhibitors, which could have implications in cancer treatment.
Synthetic Chemistry: Due to its high reactivity, the compound is used as a synthetic substrate for creating various amino acids and heterocyclic compounds.
Biological Studies: The compound’s presence in mushrooms and its associated toxicity have made it a subject of interest in toxicology studies.
Mécanisme D'action
The mechanism of action of 3,3-Dimethylaziridine-2-carboxylic acid involves its high strain energy, which promotes its reactivity towards nucleophiles. This reactivity is primarily due to the aziridine ring, which undergoes nucleophilic ring-opening reactions. The compound’s potential as a PDI inhibitor suggests that it may interact with thiol groups in proteins, leading to alkylation and inhibition of protein function .
Comparaison Avec Des Composés Similaires
Aziridine-2-carboxylic acid: This compound shares the aziridine ring structure and is also reactive towards nucleophiles.
3-Arylaziridine-2-carboxylic acid derivatives: These compounds have been studied for their potential anticancer properties.
Uniqueness: 3,3-Dimethylaziridine-2-carboxylic acid is unique due to its specific structure, which includes two methyl groups at the 3-position.
Propriétés
Formule moléculaire |
C5H9NO2 |
|---|---|
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
3,3-dimethylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c1-5(2)3(6-5)4(7)8/h3,6H,1-2H3,(H,7,8) |
Clé InChI |
LQNRQHXPYZSWHH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)











